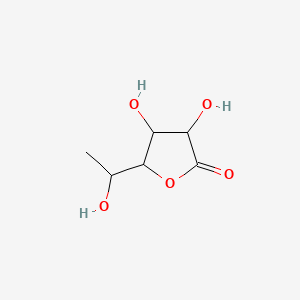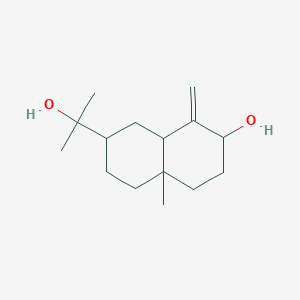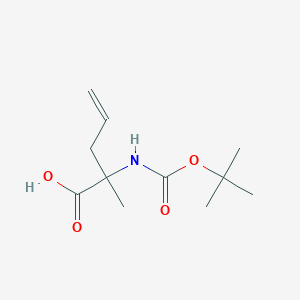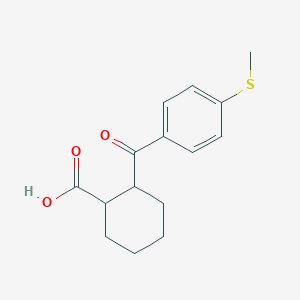![molecular formula C15H19F3N2O2 B12323518 Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B12323518.png)
Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de bencilo N-{[4-(trifluorometil)piperidin-4-il]metil} es un compuesto químico con la fórmula molecular C15H19F3N2O2 y un peso molecular de 316,32 g/mol . Este compuesto se caracteriza por la presencia de un grupo trifluorometilo unido a un anillo de piperidina, que está conectado a un grupo carbamato de bencilo. El grupo trifluorometilo confiere propiedades químicas únicas al compuesto, haciéndolo de interés en diversos campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Carbamato de bencilo N-{[4-(trifluorometil)piperidin-4-il]metil} normalmente implica la reacción de 4-(trifluorometil)piperidina con cloroformiato de bencilo en presencia de una base como trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo carbamato. El esquema general de reacción es el siguiente:
Materiales de partida: 4-(trifluorometil)piperidina, cloroformiato de bencilo, trietilamina.
Condiciones de reacción: Condiciones anhidras, típicamente a temperatura ambiente.
Procedimiento: La 4-(trifluorometil)piperidina se disuelve en un disolvente anhidro como diclorometano. Se añade cloroformiato de bencilo gota a gota a la solución, seguido de la adición de trietilamina. La mezcla de reacción se agita a temperatura ambiente durante varias horas hasta su finalización.
Métodos de producción industrial
La producción industrial del Carbamato de bencilo N-{[4-(trifluorometil)piperidin-4-il]metil} puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación más robustas, como la recristalización y la cromatografía líquida de alta resolución (HPLC), para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de bencilo N-{[4-(trifluorometil)piperidin-4-il]metil} experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para producir derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio, condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles o haluros, típicamente en condiciones básicas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden resultar en una variedad de derivados de bencilo o piperidina sustituidos .
Aplicaciones Científicas De Investigación
El Carbamato de bencilo N-{[4-(trifluorometil)piperidin-4-il]metil} tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: Investigado por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, incluidos los trastornos neurológicos.
Industria: Utilizado en el desarrollo de agroquímicos y ciencia de materiales
Mecanismo De Acción
El mecanismo de acción del Carbamato de bencilo N-{[4-(trifluorometil)piperidin-4-il]metil} implica su interacción con objetivos y vías moleculares específicas. El grupo trifluorometilo mejora la lipofilia del compuesto, lo que le permite atravesar las membranas biológicas más fácilmente. Una vez dentro de la célula, el compuesto puede interactuar con enzimas, receptores u otras proteínas, modulando su actividad. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
4-(Trifluorometil)bencilamina: Un compuesto relacionado con características estructurales similares, pero que carece del grupo carbamato.
1-metil-N-(4-(trifluorometil)bencil)piperidin-4-amina: Otro derivado de piperidina con posibles efectos bioquímicos y fisiológicos
Unicidad
El Carbamato de bencilo N-{[4-(trifluorometil)piperidin-4-il]metil} es único debido a la presencia tanto del grupo trifluorometilo como del grupo carbamato. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación. El grupo trifluorometilo mejora la estabilidad y la lipofilia del compuesto, mientras que el grupo carbamato puede participar en diversas reacciones químicas, lo que proporciona versatilidad en la síntesis y la modificación .
Propiedades
Fórmula molecular |
C15H19F3N2O2 |
|---|---|
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
benzyl N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)14(6-8-19-9-7-14)11-20-13(21)22-10-12-4-2-1-3-5-12/h1-5,19H,6-11H2,(H,20,21) |
Clave InChI |
CTGNJRPZZMJLAS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12323460.png)
![2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B12323463.png)






![2-[6-[2-carboxy-6-[4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12323527.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12323540.png)
![[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate](/img/structure/B12323541.png)
